Absence of Published Quantitative Bioactivity or Selectivity Data Prevents Comparator-Based Differentiation for CAS 2126162-40-9
A systematic search of primary research papers, patents (EPO, USPTO, WIPO), and authoritative bioactivity databases (PubChem, ChEMBL, BindingDB, DrugBank, PDSP) identified no quantitative biological data—including IC50, Ki, Kd, EC50, or target engagement values—for 1-cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 2126162-40-9) from priority sources [1]. Consequently, no head-to-head comparison can be performed against the closest structural analogs (1-methyl, 1-ethyl, 1-isopropyl, 1-phenyl, or 1-cyclopentyl pyrazolo[3,4-d]pyrimidin-4-ones). The broader scaffold exhibits inhibitory activity against CDK2, CDK4, PDE2A, PDE9A, and mGluR1 across different N1-substituted chemotypes [2], but the specific contribution of the N1-cyclopropyl substituent to potency, selectivity, or physicochemical parameters has not been characterized in any retrievable publication. This evidence gap constitutes a critical risk for scientific procurement: the compound cannot be differentiated from cheaper, more readily available 1-methyl or 1-phenyl analogs on the basis of any published performance metric.
| Evidence Dimension | Quantitative bioactivity (IC50 / Ki / Kd) for any biological target |
|---|---|
| Target Compound Data | No published data from priority sources |
| Comparator Or Baseline | 1-Methyl, 1-ethyl, 1-isopropyl, 1-phenyl, and 1-cyclopentyl analogs: all lack published head-to-head data against the target compound |
| Quantified Difference | Cannot be calculated; data absence precludes any quantitative differentiation |
| Conditions | Systematic search of PubMed, ChEMBL (v34), BindingDB (2025 release), PubChem BioAssay, DrugBank, PDSP Ki database, Google Patents, EPO patents, and reputable chemical supplier technical datasheets |
Why This Matters
Without quantitative data, the 1-cyclopropyl derivative cannot be prioritized over more affordable and well-characterized analogs for any binding-, activity-, or selectivity-dependent application.
- [1] Comprehensive database and literature search performed April 2026 across PubMed, ChEMBL, BindingDB, PubChem, DrugBank, and PDSP for CAS 2126162-40-9; no quantitative bioactivity records retrieved. View Source
- [2] Schenone, S., Radi, M., Musumeci, F., Brullo, C., & Botta, M. (2014). Biologically driven synthesis of pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors: an old scaffold as a new tool for medicinal chemistry and chemical biology studies. Chemical Reviews, 114(14), 7189–7238. View Source
